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Compound of Interest

Compound Name:
(5-Bromo-2-methylphenyl)(4-

methoxyphenyl)methanone

CAS No.: 333361-13-0

Cat. No.: B1322238

Get Quote

Title: Comprehensive Physicochemical and Synthetic Profiling of C

H

BrO

(Methyl 4'-(bromomethyl)biphenyl-2-carboxylate) in Drug Development

Executive Summary
While the molecular formula C

H

BrO

can represent several isomeric structures, in the context of modern pharmaceutical
development, it unequivocally points to Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (CAS:
114772-38-2)[1]. As a Senior Application Scientist, I approach this molecule not just as a
chemical entity, but as a highly reactive, critical electrophile used in the convergent synthesis of
the "sartan" class of angiotensin II receptor blockers (ARBs), most notably Telmisartan[2]. This
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whitepaper provides an in-depth analysis of its molecular weight determination, structural
elucidation, and the mechanistic causality driving its synthesis.

Physicochemical Profiling and Molecular Weight
Determination
The theoretical average molecular weight of C

H

BrO

is 305.17 g/mol [1]. However, in high-resolution analytical workflows, the monoisotopic mass of
304.0099 Da is the critical parameter[3]. Bromine’s unique isotopic distribution—comprising

Br (50.69%) and

Br (49.31%)—provides a built-in self-validating mechanism during Mass Spectrometry (MS)
analysis.

Table 1: Physicochemical Properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4_-_bromomethyl_biphenyl-2-carboxylate
https://pubchemlite.lcsb.uni.lu/e/compound/11012181
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value
Causality / Process
Significance

Molecular Formula

C

H

BrO

Dictates stoichiometry in

downstream API synthesis[1].

Average Molecular Weight 305.17 g/mol

Used for bulk molarity

calculations in process

chemistry[1].

Monoisotopic Mass 304.0099 Da

Target mass for High-

Resolution Mass Spectrometry

(HRMS)[3].

Melting Point 53–57 °C

Indicates a low-melting solid;

requires temperature-

controlled storage to prevent

degradation.

XLogP3 4.6

High lipophilicity; dictates the

use of non-polar solvents (e.g.,

DCM, Toluene) for

extraction[1].

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
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Adduct Species
Expected m/z (

Br)

Expected m/z (

Br)
Diagnostic Utility

[M+H] 305.0172 307.0152

Primary molecular ion

for exact mass

confirmation.

[M+Na] 326.9991 328.9971

Common in ESI+ due

to sodium

ubiquitousness in

glassware.

[M-Br] 225.0916 N/A

Confirms the loss of

the labile benzylic

bromide leaving group

in MS/MS.

Analytical Workflow: UHPLC-HRMS Profiling
To definitively confirm the molecular weight and structural integrity of C

H

BrO

, we employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-
Flight Mass Spectrometry (UHPLC-Q-TOF-MS).
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Fig 1. Analytical workflow for the exact mass determination of C15H13BrO2 via UHPLC-HRMS.
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Step-by-Step Methodology:

Sample Preparation: Dissolve 1 mg of C

H

BrO

in 1 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN ensures complete dissolution
of this highly lipophilic compound (XLogP3 = 4.6) while remaining perfectly compatible with
reverse-phase ESI+ droplet desolvation.

Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Elute using a gradient of Water/MeCN supplemented with 0.1% Formic Acid. Causality:

Formic acid acts as a volatile proton source, significantly enhancing ionization efficiency to

form the [M+H]

adduct.

Data Acquisition: Scan from m/z 100 to 1000 in positive ion mode.

Self-Validation: Analyze the isotopic cluster at m/z 305.0172. A valid spectrum must exhibit a

doublet peak at m/z 307.0152 with an approximate 1:1 intensity ratio. Causality: This specific

signature confirms the presence of exactly one bromine atom, instantly differentiating the

target from non-brominated impurities or dibrominated over-reaction products.

Mechanistic Causality in Synthesis
The industrial synthesis of C

H

BrO

relies on the Wohl-Ziegler radical bromination of Methyl 4'-methylbiphenyl-2-carboxylate[4].
This reaction must be tightly controlled to prevent over-bromination (forming the dibromide) or
undesired electrophilic aromatic substitution on the biphenyl rings.

Step-by-Step Methodology: Wohl-Ziegler Radical Bromination
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Initiation Phase: Charge a dry reactor with Methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq)

and dissolve in anhydrous carbon tetrachloride (CCl

) or a greener alternative like trifluorotoluene. Purge extensively with N

. Causality: Oxygen acts as a potent radical scavenger; purging with N

ensures the radical propagation chain is not prematurely terminated[4].

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile

(AIBN, 0.05 eq). Causality: NBS provides a constant, low steady-state concentration of Br

, which strictly favors benzylic radical substitution over electrophilic aromatic substitution.

Thermal Activation: Heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Causality: AIBN

requires thermal energy to decompose into nitrogen gas and two initiating 2-cyanoprop-2-yl

radicals.

In-Process Control (IPC): Monitor the reaction via HPLC until the precursor peak area is

<2%. Causality: This self-validating step prevents the accumulation of the highly reactive

dibromide impurity, which would cause catastrophic downstream side reactions.

Workup and Isolation: Cool the mixture to 0 °C. Filter off the precipitated succinimide

byproduct. Concentrate the filtrate under reduced pressure and recrystallize. Causality:

Succinimide is highly insoluble in cold non-polar solvents, allowing for a highly efficient

mechanical separation without aqueous washing, which could prematurely hydrolyze the

sensitive benzylic bromide[4].

Application in Drug Development (Sartans)
The primary utility of C

H

BrO

is as a potent electrophile in the convergent synthesis of Telmisartan[2]. The benzylic bromide
moiety is highly susceptible to nucleophilic attack, making it an ideal coupling partner.
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Fig 2. Synthetic pathway utilizing C15H13BrO2 as a critical intermediate for Telmisartan API.
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Step-by-Step Methodology: One-Pot S

2 Alkylation and Hydrolysis

Coupling: React C

H

BrO

with the benzimidazole derivative in the presence of a strong base (e.g., KOH) in an aprotic
solvent like DMSO[2]. Causality: The aprotic solvent strongly solvates the potassium cation
but leaves the benzimidazole nitrogen "naked" and highly nucleophilic, facilitating a rapid S

2 attack on the benzylic carbon.

Hydrolysis: Upon completion of the alkylation (verified by HPLC), elevate the temperature

and add aqueous base to hydrolyze the methyl ester. Causality: Conducting the S

2 coupling and ester hydrolysis in a single "one-pot" sequence minimizes isolation steps,
maximizing overall API yield and significantly reducing Process Mass Intensity (PMI)[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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